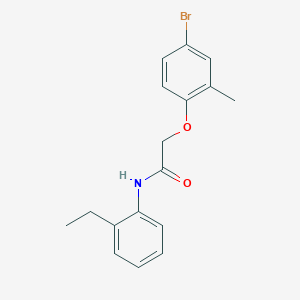![molecular formula C17H20N2O4S B5837766 N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5837766.png)
N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide, also known as MPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPS is a sulfonamide-based compound that has been synthesized through a multi-step process involving several chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide involves its ability to inhibit the activity of specific enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histones. By inhibiting HDACs, this compound can alter the expression of genes involved in various cellular processes, including cell growth and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest by regulating the expression of genes involved in these processes. In immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines by regulating the activity of specific transcription factors. In addition, this compound has been shown to have neuroprotective effects by regulating the expression of genes involved in neuronal survival and function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide has several advantages for lab experiments, including its high purity, stability, and specificity for specific enzymes and proteins. However, this compound also has some limitations, including its potential toxicity and limited solubility in water. These limitations need to be considered when designing experiments using this compound.
Orientations Futures
There are several future directions for research on N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide, including its potential therapeutic applications in various diseases, its mechanism of action, and its toxicity profile. In addition, further research is needed to optimize the synthesis of this compound and to develop new analogs with improved properties. Overall, the potential of this compound for therapeutic applications makes it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide involves several steps, including the reaction of 2-methoxy-4-nitrophenylsulfonamide with 3-methylphenylamine to form 2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}aniline. This intermediate product is then reacted with propanoyl chloride to form this compound. The final product is obtained through purification and isolation steps. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research.
Applications De Recherche Scientifique
N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[2-methoxy-4-[(3-methylphenyl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-17(20)18-15-9-8-14(11-16(15)23-3)24(21,22)19-13-7-5-6-12(2)10-13/h5-11,19H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRMEHBJJUQCHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5837685.png)
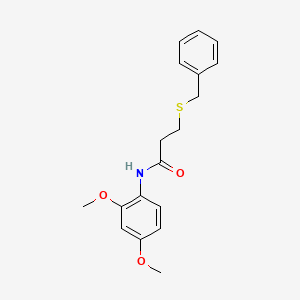
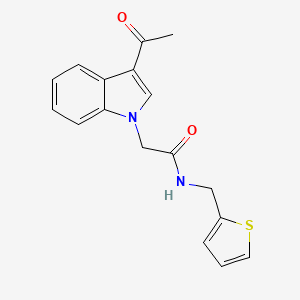
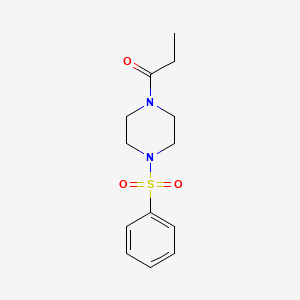
![2-(4-fluorophenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5837724.png)
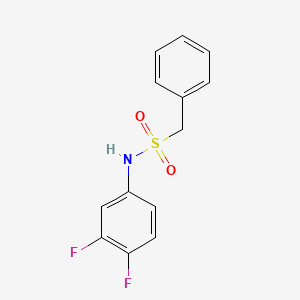
![2-(3,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5837737.png)
![(2,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5837747.png)
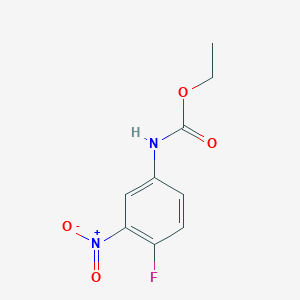
![3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5837765.png)

![N-{3,5-dichloro-2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5837792.png)
